URMC-099 -

URMC-099

Catalog Number: EVT-288358
CAS Number:
Molecular Formula: C27H27N5
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

URMC-099 (3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine) is a small-molecule kinase inhibitor developed at the University of Rochester Medical Center. [ [], [] ] It exhibits inhibitory activity against multiple kinases, notably mixed lineage kinase 3 (MLK3), leucine-rich repeat kinase 2 (LRRK2), and FMS-like tyrosine kinase 3 (FLT3). [ [], [], [], [], [], [] ] URMC-099 demonstrates favorable brain penetration characteristics, making it a valuable tool in investigating neurological disorders. [ [], [], [] ] In scientific research, URMC-099 serves as a pharmacological tool to elucidate the roles of these kinases in various cellular processes and disease models.

CEP-1347

Compound Description: CEP-1347 is a small molecule inhibitor of mixed lineage kinases (MLKs), with a particular affinity for MLK3 []. Like URMC-099, it exhibits neuroprotective properties and has been explored as a potential therapeutic agent for neurodegenerative diseases.

Atazanavir

Compound Description: Atazanavir is an antiretroviral medication belonging to the protease inhibitor class, primarily employed to combat HIV infection []. It works by inhibiting the activity of the HIV protease enzyme, hindering viral replication.

Relevance: Research has explored combining Atazanavir with URMC-099 in a nanoformulated delivery system to enhance the effectiveness of long-acting antiretroviral therapy. URMC-099's ability to influence autophagy was found to facilitate the intracellular retention and sustained release of Atazanavir in macrophages []. This synergistic effect underscores the potential of combining these compounds to improve treatment outcomes for HIV.

Dolutegravir

Compound Description: Dolutegravir is an integrase strand transfer inhibitor (INSTI) antiretroviral drug used to treat HIV infection []. It works by blocking HIV integrase, an enzyme essential for viral replication.

Relevance: Similar to its interaction with Atazanavir, URMC-099 has been explored in conjunction with Dolutegravir to develop long-acting antiretroviral therapies. Studies showed that URMC-099 significantly enhanced the plasma drug concentration of Dolutegravir in rodents, likely due to its influence on autophagy []. This finding suggests that URMC-099 could be employed to improve the pharmacokinetic profile and therapeutic efficacy of Dolutegravir.

BAY 41-2272

Compound Description: BAY 41-2272 is a soluble guanylate cyclase (sGC) stimulator, a class of drugs that enhance the activity of sGC, an enzyme involved in the nitric oxide signaling pathway [].

Relevance: Research has highlighted a potential interplay between MLK3 and PKG1α signaling pathways, particularly in the context of heart failure. BAY 41-2272 was employed to stimulate sGC, leading to downstream PKG1α activation. Interestingly, while both BAY 41-2272 and URMC-099 influenced blood pressure, their mechanisms of action appear distinct. These findings suggest that MLK3 and PKG1α may regulate blood pressure through separate pathways [].

Y-27632

Compound Description: Y-27632 is a selective inhibitor of Rho-associated protein kinase (ROCK), a downstream effector of the RhoA GTPase []. ROCK plays a crucial role in various cellular processes, including smooth muscle contraction and cell migration.

Relevance: Studies exploring the role of MLK3 in blood pressure regulation revealed that genetic deletion of MLK3 leads to hypertension and increased arterial stiffness in mice. Interestingly, administration of Y-27632, a ROCK inhibitor, effectively normalized blood pressure in these MLK3-deficient mice []. These findings suggest a potential interplay between MLK3 and the RhoA/ROCK pathway in regulating vascular tone and blood pressure.

Overview

URMC-099 is a small-molecule inhibitor specifically targeting mixed lineage kinase type 3 (MLK3), a key player in various cellular signaling pathways, particularly those related to inflammation and neuroprotection. This compound was developed through a systematic screening process aimed at identifying effective inhibitors of MLK3, demonstrating significant potency and selectivity. URMC-099 has shown promise in preclinical studies for its neuroprotective and anti-inflammatory properties, particularly in the context of human immunodeficiency virus-associated neurocognitive disorders.

Source

URMC-099 was synthesized at Califia Bio as part of a broader initiative to develop effective MLK3 inhibitors. The compound emerged from a large-scale screening campaign utilizing BioFocus SoftFocus kinase inhibitor libraries, which allowed for the identification of hits with nanomolar potency against MLK3. Subsequent optimization efforts focused on enhancing its pharmacokinetic properties and central nervous system (CNS) penetration capabilities .

Classification

URMC-099 is classified as a protein kinase inhibitor, specifically targeting the mixed lineage kinase family. This classification places it within a category of compounds that modulate cellular signaling pathways by inhibiting enzyme activity, thereby influencing various biological processes including inflammation and cell survival.

Synthesis Analysis

Methods

The synthesis of URMC-099 involves several key steps that optimize its chemical structure for enhanced potency and stability. The compound is based on a pyrrolopyridine scaffold with an aryl piperazine side chain, which contributes to its inhibitory activity against MLK3.

Technical Details

  1. Initial Screening: A large library of potential inhibitors was screened to identify compounds with high affinity for MLK3.
  2. Optimization: Selected hits underwent structural modifications to improve their biochemical properties, focusing on increasing potency and metabolic stability.
  3. Final Synthesis: The final synthetic route was established to ensure reproducibility and scalability, allowing for sufficient quantities for biological testing.

The synthesis process has been documented in detail in multiple studies, emphasizing the iterative nature of drug development where initial compounds are refined through successive rounds of testing and modification .

Molecular Structure Analysis

Structure

URMC-099 features a complex molecular structure characterized by:

  • Core Structure: Pyrrolopyridine framework
  • Side Chain: Aryl piperazine moiety
  • Molecular Formula: C16_{16}H19_{19}N5_{5}O
  • Molecular Weight: Approximately 295.36 g/mol

Data

The three-dimensional structure of URMC-099 has been analyzed using techniques such as X-ray crystallography and NMR spectroscopy, providing insights into its binding interactions with MLK3 and confirming its efficacy as an inhibitor .

Chemical Reactions Analysis

Reactions

URMC-099 primarily functions through competitive inhibition of MLK3, leading to downstream effects on signaling pathways involved in inflammation and neuronal survival. The compound's interactions with MLK3 can be summarized as follows:

  1. Binding Mechanism: URMC-099 binds to the ATP-binding site of MLK3, preventing substrate phosphorylation.
  2. Subsequent Pathways: Inhibition leads to reduced activation of downstream kinases involved in inflammatory responses.

Technical Details

The kinetics of URMC-099's interaction with MLK3 have been characterized using enzyme assays that measure changes in phosphorylation levels in the presence of varying concentrations of the inhibitor .

Mechanism of Action

Process

The mechanism by which URMC-099 exerts its effects involves several key processes:

  1. Inhibition of Kinase Activity: By binding to MLK3, URMC-099 prevents the phosphorylation of target proteins involved in inflammatory signaling.
  2. Reduction of Cytokine Release: In preclinical models, URMC-099 has been shown to significantly decrease the release of pro-inflammatory cytokines from activated microglia.
  3. Neuroprotection: The compound's ability to modulate inflammatory responses contributes to its neuroprotective effects, particularly relevant in conditions like HIV-associated neurocognitive disorders.

Data

Studies have demonstrated that treatment with URMC-099 leads to improved outcomes in models of inflammation and neurodegeneration, highlighting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data varies based on formulation.

Chemical Properties

  • Stability: Exhibits good metabolic stability under physiological conditions.
  • pH Sensitivity: Stability may vary with pH; optimal conditions should be maintained during storage and handling.

Relevant data regarding these properties are crucial for formulation development and ensuring bioavailability during therapeutic applications .

Applications

URMC-099 has several promising applications in scientific research:

  1. Neuroprotection: Investigated for its potential to protect neuronal cells from inflammatory damage associated with neurodegenerative diseases.
  2. HIV Research: Shown to enhance the retention of antiretroviral therapies within cells, potentially improving treatment outcomes for HIV patients.
  3. Inflammation Studies: Utilized in studies examining the role of inflammation in various pathological conditions, providing insights into therapeutic strategies targeting inflammatory pathways.

Properties

Product Name

URMC-099

IUPAC Name

3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C27H27N5

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30)

InChI Key

QKKIWEILHCXECO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3

Solubility

Soluble in DMSO, not in water

Synonyms

URMC099, URMC 099, URMC-099

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.